2-Chloro-4-(4-isocyanatophenoxy)pyrimidine
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Overview
Description
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and an isocyanatophenoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-isocyanatophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-isocyanatophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium carbonate.
Addition Reactions: Reagents such as alcohols or amines are used, and the reactions are often conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Scientific Research Applications
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-isocyanatophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-aminophenoxy)pyrimidine: Similar structure but with an amino group instead of an isocyanate group.
2-Chloro-4-(4-hydroxyphenoxy)pyrimidine: Similar structure but with a hydroxyl group instead of an isocyanate group.
Uniqueness
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine is unique due to the presence of both a chlorine atom and an isocyanate group, which provide distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C11H6ClN3O2 |
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Molecular Weight |
247.64 g/mol |
IUPAC Name |
2-chloro-4-(4-isocyanatophenoxy)pyrimidine |
InChI |
InChI=1S/C11H6ClN3O2/c12-11-13-6-5-10(15-11)17-9-3-1-8(2-4-9)14-7-16/h1-6H |
InChI Key |
HBFZTSPCVMJHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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